5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 924865-06-5
VCID: VC2060220
InChI: InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3
SMILES: CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl
Molecular Formula: C8H6ClNO4S
Molecular Weight: 247.66 g/mol

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride

CAS No.: 924865-06-5

Cat. No.: VC2060220

Molecular Formula: C8H6ClNO4S

Molecular Weight: 247.66 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride - 924865-06-5

Specification

CAS No. 924865-06-5
Molecular Formula C8H6ClNO4S
Molecular Weight 247.66 g/mol
IUPAC Name 2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride
Standard InChI InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3
Standard InChI Key UESHFPJLRRFUDQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl

Introduction

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a heterocyclic compound with significant potential in synthetic organic chemistry and pharmaceutical research. Its structure combines an isoxazole ring with a furan backbone, functionalized by a sulfonyl chloride group, which makes it a versatile intermediate for chemical modifications. Below, we provide a detailed analysis of its properties, synthesis, applications, and safety considerations.

Synthesis

The synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride typically involves multi-step reactions starting from furan derivatives. A general pathway includes:

  • Functionalization of Furan: Introduction of a methyl group at the 2-position and a sulfonic acid group at the 3-position.

  • Cyclization to Isoxazole: Formation of the isoxazole ring through nitrile oxide cycloaddition.

  • Chlorination: Conversion of the sulfonic acid group to sulfonyl chloride using reagents like thionyl chloride (SOCl2_2).

These steps require careful optimization to ensure high yields and purity of the final product.

Applications

The compound's unique structure makes it suitable for various applications:

  • Pharmaceutical Intermediates:

    • The isoxazole moiety is known for its bioactivity, making this compound useful for synthesizing drugs with anti-inflammatory, antibacterial, or anticancer properties.

    • Sulfonamides derived from this compound may exhibit enhanced pharmacological profiles.

  • Material Science:

    • Functionalized derivatives can be used in polymer chemistry or as precursors for advanced materials.

  • Chemical Research:

    • It serves as a reagent in organic synthesis for introducing sulfonyl groups into complex molecules.

Safety Considerations

The compound is classified as hazardous due to its reactive sulfonyl chloride group. Key safety information includes:

Hazard StatementH314: Causes severe skin burns and eye damage
Precautionary MeasuresP280: Wear protective gloves/eye protection
P305 + P351 + P338: Rinse eyes cautiously with water for several minutes
P310: Seek immediate medical attention

Proper handling protocols, including the use of fume hoods and personal protective equipment (PPE), are essential when working with this compound.

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